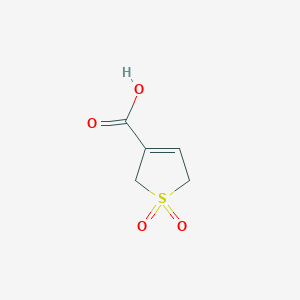

3-Sulfolene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-2,5-dihydrothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4S/c6-5(7)4-1-2-10(8,9)3-4/h1H,2-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPYMZGNJJKNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267667-78-7 | |

| Record name | 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Sulfolene 3 Carboxylic Acid and Its Precursors

Direct Carboxylation of 3-Sulfolene (B121364)

The introduction of a carboxyl group directly onto the 3-sulfolene ring is a key method for the synthesis of 3-sulfolene-3-carboxylic acid.

Base-Catalyzed Carboxylation using Carbon Dioxide

The direct carboxylation of 3-sulfolene can be achieved through a base-catalyzed reaction with carbon dioxide. handwiki.orgwikipedia.org This method involves the deprotonation of 3-sulfolene at the C-3 position by a suitable base, creating a nucleophilic anion that subsequently attacks a molecule of carbon dioxide. tandfonline.com

One reported procedure involves the use of a base in a solvent under a pressurized atmosphere of carbon dioxide. For instance, a one-pot synthesis of this compound has been reported where 3-sulfolene is carboxylated at the 3-position using carbon dioxide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com This reaction proceeds with high conversion. tandfonline.com Another example cites a 45% yield for the base-catalyzed reaction of 3-sulfolene with carbon dioxide at a pressure of 3 bar. handwiki.orgwikipedia.org The reaction is typically performed in an autoclave to maintain the required pressure. handwiki.org

The choice of base is crucial for the success of this reaction. Strong, non-nucleophilic bases are generally preferred to facilitate deprotonation without competing side reactions. The reaction mechanism relies on the increased acidity of the protons at the C-2 and C-5 positions due to the electron-withdrawing nature of the sulfone group, which can lead to isomerization to the more stable 2-sulfolene in the presence of a base. wikipedia.orgthieme-connect.com However, under specific conditions, carboxylation at the C-3 position can be achieved.

Optimization of Reaction Conditions for Carboxylation Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the carboxylation of 3-sulfolene. Key parameters that can be adjusted include the choice of base, solvent, temperature, pressure of carbon dioxide, and reaction time. handwiki.orgtandfonline.com

The selection of the base is a primary consideration. While strong bases are required for deprotonation, their use can also promote the isomerization of 3-sulfolene to the thermodynamically more stable 2-sulfolene. wikipedia.org The use of DBU has been shown to be effective in achieving carboxylation at the 3-position with high conversion. tandfonline.com The synergy between different bases, such as the combination of cesium carbonate (Cs2CO3) and potassium tert-butoxide (t-BuOK), has been explored for the direct carboxylation of other heterocyclic compounds and could be relevant for optimizing sulfolene carboxylation. bohrium.com

Solvent choice also plays a significant role. Dipolar aprotic solvents like dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the ionic reaction mechanism. thieme-connect.combohrium.com Temperature and pressure are interdependent variables. Higher temperatures can increase the reaction rate but may also lead to the decomposition of 3-sulfolene. wikipedia.org Increased carbon dioxide pressure, as dictated by Henry's Law, increases its concentration in the solvent, which can drive the carboxylation reaction forward. acs.org Reaction times must be optimized to ensure complete conversion without promoting side reactions or decomposition. A rapid workup procedure is often necessary to isolate the desired product. tandfonline.com

| Parameter | Condition | Outcome | Reference |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | >90% conversion to this compound | tandfonline.com |

| Carbon Dioxide Pressure | 3 bar | 45% yield of this compound | handwiki.orgwikipedia.org |

| Workup | Rapid | Isolation of stable this compound | tandfonline.com |

Alternative Synthetic Routes to this compound Derivatives

Besides direct carboxylation, several other synthetic strategies can be employed to access this compound and its derivatives. These routes often involve the construction of the sulfolene ring from acyclic precursors or the functionalization of a pre-existing sulfolene scaffold.

Oxidation of Thiol Precursors to Sulfolenes

One of the main strategies for synthesizing substituted sulfolenes involves the oxidation of a suitable thioether or thiolene precursor. thieme-connect.comthieme-connect.com This approach allows for the introduction of various substituents onto the ring before the final oxidation step. Common oxidizing agents used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H2O2), and potassium permanganate (B83412) (KMnO4). researchgate.net

For example, 3-bromo-3-sulfolene has been prepared via a three-step sequence starting from 2-butyne-1,4-diol. thieme-connect.comthieme-connect.com This synthesis involved hydrobromination, followed by the formation of a thiirane (B1199164) with sodium sulfide (B99878), and subsequent ring expansion and sulfide oxidation using hydrogen peroxide. thieme-connect.comthieme-connect.com While this specific example does not yield a carboxylic acid derivative directly, the methodology demonstrates the principle of constructing a substituted sulfolene through oxidation of a sulfur-containing precursor. This strategy could potentially be adapted to synthesize this compound derivatives by starting with an appropriately functionalized thiol precursor.

Approaches Involving Transition Metal Catalysis for Sulfolene Scaffold Construction

Transition metal catalysis has emerged as a powerful methodology for the synthesis of complex organic molecules, including sulfolene derivatives. mdpi.com Various transition metals, such as palladium, rhodium, and copper, have been employed in reactions to construct or functionalize the sulfolene scaffold. thieme-connect.comresearchgate.netresearchgate.net

Palladium cross-coupling reactions, such as the Stille coupling, have been used to synthesize 2-alkylated-3-sulfolenes. thieme-connect.comthieme-connect.com This involves the reaction of a 2-stannyl-3-sulfolene with a vinyl iodide. thieme-connect.comthieme-connect.com The Heck-Matsuda reaction has also been applied for the synthesis of 3-aryl- and 3,4-diarylbutadiene sulfones. researchgate.net Rhodium-catalyzed asymmetric arylation of 3-sulfolene has been achieved to produce 3-arylsulfolanes with high enantioselectivity. researchgate.net More recently, rhodium(III)-catalyzed heteroannulations of hydroxamates derived from this compound with alkynes have been reported, proceeding through C(sp²)-H bond activation to give access to pyridones and pyridines fused to a sulfolene ring. researchgate.net These transition metal-catalyzed methods offer efficient and selective routes to functionalized sulfolenes and their derivatives.

| Synthetic Approach | Key Features | Example | Reference(s) |

| Oxidation of Thiol Precursors | Introduction of substituents before final oxidation. | Synthesis of 3-bromo-3-sulfolene from 2-butyne-1,4-diol. | thieme-connect.comthieme-connect.com |

| Cyclization Approaches | Construction of the sulfolene ring from acyclic precursors. | McMurry reaction of diketosulfides to form tetrasubstituted 3-sulfolenes. | thieme-connect.com |

| Transition Metal Catalysis | Efficient and selective functionalization of the sulfolene scaffold. | Rhodium(III)-catalyzed heteroannulation of this compound derivatives. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 3 Sulfolene 3 Carboxylic Acid

Cheletropic Elimination Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently formed or broken at a single atom. wikipedia.org In the case of 3-sulfolene (B121364) derivatives, this typically involves the extrusion of sulfur dioxide (SO₂). thieme-connect.comsinica.edu.tw

Thermally Induced Sulfur Dioxide Extrusion to 1,3-Butadiene-2-carboxylic Acid

3-Sulfolene-3-carboxylic acid serves as a stable, solid precursor to the less stable 1,3-butadiene-2-carboxylic acid. tandfonline.com Upon heating, it undergoes a retro-cheletropic reaction, eliminating a molecule of sulfur dioxide to generate the corresponding diene in situ. thieme-connect.comtandfonline.com This thermal decomposition provides a convenient and safe method for handling the volatile and reactive 1,3-butadiene-2-carboxylic acid for subsequent reactions. tandfonline.comwikipedia.org The extrusion of SO₂ from 3-sulfolenes is a concerted, disrotatory process under thermal conditions, ensuring a high degree of stereospecificity in the formation of the diene. thieme-connect.com

The general transformation is illustrated below:

Reaction of this compound to 1,3-Butadiene-2-carboxylic acid

This image is for illustrative purposes only and does not represent the actual chemical structure.

Studies on the thermal decomposition of the parent compound, 3-sulfolene, show that the reaction proceeds efficiently at temperatures typically above 100°C. thieme-connect.comcsic.es For instance, the decomposition of 3-sulfolene has a maximum rate at 167°C as determined by differential scanning calorimetry. csic.es

Kinetics and Thermodynamics of SO₂ Elimination from this compound

The elimination of sulfur dioxide from 3-sulfolenes is a reversible process. thieme-connect.com While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided results, the general principles can be inferred from studies on related sulfolenes. The reaction of 1,2-dimethylidenecyclohexane with sulfur dioxide can yield two different products depending on the conditions. Under kinetic control (at or below -60°C), a hetero-Diels-Alder reaction occurs, while under thermodynamic control (at or above -40°C), the more stable sulfolene is formed via a cheletropic reaction. wikipedia.org The sulfolene product is approximately 40 kJ/mol more stable than the isomeric sulfine (B13751562) in a dichloromethane/SO₂ solution. wikipedia.org

The kinetics of SO₂ addition to various butadienes have been found to be first-order in the diene and, in some cases, second-order in sulfur dioxide. wikipedia.org The thermal decomposition of sulfones is influenced by their structure; five-membered cyclic sulfones tend to eliminate SO₂ more readily than their acyclic counterparts. acs.org The rate of decomposition is also temperature-dependent; for example, the decomposition of 3-sulfolene is slow at 100°C but rapid at 150°C. csic.es

Cycloaddition Reactions

This compound and its derivatives are valuable substrates in cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.comthieme-connect.com

Diels-Alder Reactivity with Diverse Dienophiles

By generating 1,3-butadiene-2-carboxylic acid in situ through thermal SO₂ extrusion, this compound facilitates Diels-Alder reactions with a variety of dienophiles. tandfonline.comgoogle.com This method avoids the need to handle the potentially unstable diene directly. wikipedia.orgupenn.edu The presence of the electron-withdrawing carboxylic acid group on the diene can influence the reactivity and regioselectivity of the cycloaddition.

Intramolecular Diels-Alder Reactions of this compound Derivatives

Derivatives of this compound have been utilized in intramolecular Diels-Alder reactions. For instance, hydroxamates derived from this compound can undergo rhodium(III)-catalyzed intramolecular heteroannulations with alkynes. researchgate.netresearchgate.net These reactions pave the way for the synthesis of complex heterocyclic systems. researchgate.netbeilstein-journals.org Following the formation of a fused pyridine (B92270) ring, subsequent cheletropic elimination of sulfur dioxide under microwave irradiation can generate pyridine ortho-quinodimethanes. researchgate.net

Intermolecular Diels-Alder Reactions with Electron-Deficient Olefins

This compound readily reacts with electron-deficient olefins, such as maleic anhydride (B1165640), in intermolecular Diels-Alder reactions. tandfonline.comthieme-connect.com These reactions typically proceed with high conversion rates to the corresponding cycloadducts. tandfonline.comthieme-connect.com The "normal-electron demand" Diels-Alder reaction is accelerated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com In the case of 1,3-butadiene-2-carboxylic acid, the carboxylic acid group is electron-withdrawing, which can impact the reaction rate compared to an unsubstituted diene. However, successful cycloadditions with electron-poor dienophiles are well-documented. tandfonline.comthieme-connect.com

The table below summarizes the yields of Diels-Alder adducts from the reaction of in situ generated 1,3-butadiene-2-carboxylic acid (from this compound) with various dienophiles.

| Dienophile | Product | Yield (%) |

| Maleic anhydride | 4-Carboxy-cis-4-cyclohexene-1,2-dicarboxylic anhydride | >90 |

| N-Phenylmaleimide | 4-Carboxy-N-phenyl-cis-4-cyclohexene-1,2-dicarboximide | >90 |

| Dimethyl fumarate | Dimethyl 4-carboxy-trans-4-cyclohexene-1,2-dicarboxylate | >90 |

| Diethyl fumarate | Diethyl 4-carboxy-trans-4-cyclohexene-1,2-dicarboxylate | >90 |

| Acrylonitrile | 4-Carboxy-4-cyanocyclohexene | >90 |

Data sourced from a study by Collard and co-workers, which reported high conversions for these reactions. thieme-connect.com

Other Cycloaddition Pathways Involving this compound

Beyond the well-known Diels-Alder type reactions where the sulfolene moiety acts as a diene precursor, the double bond in 3-sulfolene derivatives can participate as a 2π component in other cycloaddition reactions. One notable example is the 1,3-dipolar cycloaddition. Research has shown that 3-sulfolene can react with arylnitrile oxides in a [2+3] cycloaddition to form 2-isoxazolines fused to the sulfolene ring. thieme-connect.comresearchgate.net Subsequent cleavage of these isoxazoline (B3343090) products using reagents like molybdenum hexacarbonyl, followed by dehydration, can yield 3-aroyl-3-sulfolenes. thieme-connect.comresearchgate.net

Additionally, the formation of this compound itself can be achieved through a base-catalyzed cycloaddition reaction between 3-sulfolene and carbon dioxide under pressure, demonstrating the reactivity of the sulfolene ring with simple C1 sources. wikipedia.org

C-H Activation and Functionalization

A modern and powerful strategy for molecular synthesis involves the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govsnnu.edu.cn This approach offers an atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. nih.gov For derivatives of this compound, C(sp²)–H activation, particularly at the vinylic position, opens up novel avenues for constructing complex heterocyclic systems. researchgate.net

Rhodium(III)-Catalyzed C(sp²)-H Activation Reactions of this compound Derivatives

Rhodium(III) catalysis has emerged as a robust tool for C-H activation, enabling a variety of transformations. nih.govsnnu.edu.cnrsc.org In the context of this compound, its derivatives, specifically hydroxamates, have been successfully employed in Rh(III)-catalyzed heteroannulations with alkynes. researchgate.netresearchgate.net These reactions proceed through the activation of the vinylic C(sp²)–H bond of the sulfolene ring, leading to the formation of pyridone and pyridine structures fused to the sulfolene core. researchgate.net This methodology extends the scope of Rh(III)-catalyzed C(sp²)–H functionalization to the sulfolene class of alkenes. researchgate.net

Hydroxamates derived from the condensation of this compound and O-(ω-alkynyl) hydroxylamines are effective substrates for intramolecular heteroannulation. researchgate.netresearchgate.net In the presence of a rhodium catalyst such as [Cp*RhCl₂]₂ and a cesium acetate (B1210297) (CsOAc) additive, these substrates undergo a redox-neutral cyclization. researchgate.net The reaction involves the functionalization of the vinylic C(sp²)–H and N–H bonds with a concurrent cleavage of the N–O bond. researchgate.net This process provides straightforward access to diversely substituted sulfolenyl-pyridones. researchgate.net The reaction is generally carried out under reflux in a solvent like methanol (B129727). researchgate.net

Table 1: Rhodium(III)-Catalyzed Intramolecular Heteroannulation of this compound Hydroxamates with Alkynes

| Substrate (Hydroxamate) | Alkyne Substituent (R) | Product (Sulfolenyl-pyridone) | Yield (%) | Reference |

|---|---|---|---|---|

| 1a | Phenyl | 2a | 81 | researchgate.net |

| 1b | 4-Methoxyphenyl | 2b | 75 | researchgate.net |

| 1c | 4-Trifluoromethylphenyl | 2c | 87 | researchgate.net |

| 1d | 2-Thienyl | 2d | 79 | researchgate.net |

| 1e | Cyclopropyl | 2e | 66 | researchgate.net |

| 1f | n-Butyl | 2f | 74 | researchgate.net |

Reaction Conditions: [CpRhCl₂]₂ (5 mol %), CsOAc (0.5 equiv), MeOH, reflux.*

The Rh(III)-catalyzed C-H activation strategy can also be applied in an intermolecular fashion. researchgate.net A hydroxamate of this compound can react with various external alkynes to produce highly substituted pyridones fused to the sulfolene ring. researchgate.net This intermolecular variant expands the synthetic utility of the method, allowing for the combination of two different building blocks. The reaction conditions are similar to the intramolecular case, typically employing a rhodium catalyst and an acetate additive. researchgate.net

Table 2: Rhodium(III)-Catalyzed Intermolecular Heteroannulation of this compound Hydroxamate with Various Alkynes

| Hydroxamate Substrate | Alkyne | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3 | Diphenylacetylene | 4a | 88 | researchgate.net |

| 3 | 1-Phenyl-1-propyne | 4b | 76 (1:1 ratio of regioisomers) | researchgate.net |

| 3 | Di-p-tolylacetylene | 4c | 89 | researchgate.net |

| 3 | 4-Octyne | 4d | 71 | researchgate.net |

Reaction Conditions: [CpRhCl₂]₂ (5 mol %), NaOAc (1 equiv), t-AmylOH, 110 °C.*

Intramolecular Heteroannulations with Alkynes

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other functional groups, significantly broadening the synthetic applications of the parent molecule. units.it

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukbyjus.com This reaction is reversible and often requires heating to proceed at a reasonable rate. chemguide.co.uk Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk For example, reacting this compound with an alcohol like ethanol (B145695) under acidic conditions would yield the corresponding ethyl ester. chemguide.co.ukbyjus.com

To overcome issues with sterically hindered substrates or to achieve higher yields under milder conditions, coupling agents can be employed. organic-chemistry.org A widely used method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is effective for producing a variety of esters, including those from sterically demanding alcohols, at room temperature. organic-chemistry.org The direct product of the esterification of this compound with methanol is methyl 3-sulfolene-3-carboxylate. fishersci.ca

Table 3: Common Methods for the Esterification of Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat/Reflux | Simple reagents, suitable for small esters | chemguide.co.ukbyjus.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature, Anhydrous CH₂Cl₂ | Mild conditions, high yields, suitable for sterically hindered substrates | organic-chemistry.org |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂) then Alcohol, Pyridine | Varies | Highly reactive, good for difficult esterifications | units.it |

Amidation Reactions and Peptide Coupling Strategies

The carboxylic acid moiety of this compound is amenable to standard amidation protocols to form the corresponding carboxamides. These transformations can be broadly categorized into direct catalytic amidations and methods involving the initial activation of the carboxylic acid.

Direct amidation involves the reaction of this compound with a primary or secondary amine. pressbooks.pub This reaction is an equilibrium process where water is eliminated. To drive the reaction to completion, water must be removed, often through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using dehydrating agents like molecular sieves. mdpi.com Catalysts, such as arylboronic acids, have been shown to be effective for the direct amidation of carboxylic acids and amines by forming an acyloxyboronic acid intermediate that readily reacts with the amine. rsc.org The removal of water is crucial for these catalytic processes to be efficient. rsc.org

More commonly, amidation is achieved through a two-step process where the carboxylic acid is first converted into a more reactive "activated" intermediate, which is then treated with an amine. mdpi.com This approach avoids the high temperatures and equilibrium limitations of direct amidation. A wide array of coupling reagents has been developed for this purpose, particularly in the context of peptide synthesis. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common strategies applicable to this compound include the use of:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC) are widely used. researchgate.net They are often employed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (ethyl cyanohydroxyiminoacetate) to suppress side reactions and minimize racemization, although racemization is not a concern for this compound itself. mdpi.com

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) provide rapid and efficient amide bond formation.

Organocatalysts: Systems based on S-N or Se-Se bonds can catalytically activate carboxylic acids for amidation in the presence of a phosphine. mdpi.com

While specific literature detailing the incorporation of this compound into a peptide chain is scarce, these standard peptide coupling strategies are directly applicable. orgsyn.org The molecule could be coupled to the N-terminus of a peptide or an amino acid ester by activating its carboxyl group with any of the reagents listed above, followed by the addition of the amine component. researchgate.netnih.gov The sulfone moiety itself is related to protecting groups used in aqueous solid-phase peptide synthesis (ASPPS), highlighting the compatibility of the sulfone functional group with peptide chemistry conditions. rsc.org

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Example(s) | Typical Conditions |

|---|---|---|

| Carbodiimides | EDC, DCC | Amine, solvent (e.g., DCM, DMF), often with additives (HOBt, Oxyma) |

| Phosphonium Salts | PyBOP, HBTU | Amine, non-nucleophilic base (e.g., DIPEA), solvent (e.g., DMF) |

| Boronic Acids | o-iodophenylboronic acid | Amine, molecular sieves to remove water |

Conversion to Acyl Fluorides and Other Acyl Halides

The carboxylic acid functional group of this compound can be readily converted to acyl halides, which are highly reactive intermediates for further synthetic transformations.

Conversion to Acyl Chlorides and Bromides

The synthesis of acyl chlorides from carboxylic acids is a fundamental and well-established transformation. libretexts.org The most common laboratory reagent for this purpose is thionyl chloride (SOCl₂). pressbooks.puborgoreview.comchemguide.co.uk The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. libretexts.org The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk

Alternative reagents for preparing acyl chlorides include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk For the synthesis of the corresponding acyl bromide, phosphorus tribromide (PBr₃) is the standard reagent. orgoreview.com

Table 2: Reagents for Acyl Chloride and Bromide Synthesis

| Target Acyl Halide | Reagent | Formula | Byproducts |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Acyl Chloride | Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl |

| Acyl Chloride | Phosphorus(III) Chloride | PCl₃ | H₃PO₃ |

| Acyl Bromide | Phosphorus(III) Bromide | PBr₃ | H₃PO₃ |

Conversion to Acyl Fluorides

Acyl fluorides have gained prominence as valuable synthetic intermediates, often showing greater stability and selectivity compared to their chloride counterparts. A variety of modern deoxyfluorinating reagents can transform carboxylic acids into acyl fluorides under mild conditions. organic-chemistry.org While these methods have been demonstrated on a wide range of substrates, their application to this compound is mechanistically straightforward.

Representative reagents include:

Sulfur-based Reagents: Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) and the more recent XtalFluor-E are effective for this conversion. organic-chemistry.org A recently developed method utilizes thionyl fluoride (B91410) (SOF₂), which can be generated in-flow from thionyl chloride, for a rapid and efficient synthesis. acs.org

Other Fluorinating Agents: Reagents such as 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) can convert carboxylic acids to acyl fluorides. beilstein-journals.orgbeilstein-journals.org Another approach uses the combination of a stable fluorinating agent like Selectfluor with elemental sulfur. organic-chemistry.org Pentafluoropyridine (PFP) has also been shown to be an effective reagent for deoxyfluorination of carboxylic acids and can be used in one-pot amidation sequences. researchgate.net

Table 3: Selected Modern Reagents for Acyl Fluoride Synthesis

| Reagent Name | Class/Type | Typical Conditions |

|---|---|---|

| Deoxo-Fluor | Aminosulfurane | Inert solvent (e.g., DCM) |

| XtalFluor-E | Difluoro(morpholino)sulfonium salt | Catalytic NaF, EtOAc, room temperature |

| SOF₂ (in-flow) | Thionyl Halide | Generated from SOCl₂, reacted in-flow with acid and base |

| BT-SCF₃ | Benzothiazolium salt | Base (e.g., DIPEA), DCM |

| Selectfluor / S₈ | Electrophilic Fluorinating Agent | Acetonitrile |

Reactivity of the Sulfone Moiety

The primary influence of the sulfone is the acidification of the α-protons. The protons on the C2 and C5 positions are significantly more acidic than those in a typical alkane or alkene due to the ability of the adjacent sulfone to stabilize a resulting carbanion. uoguelph.cauvic.ca This allows for deprotonation at these sites using a suitable base, potentially leading to subsequent alkylation or other functionalization reactions at the C2 position. uvic.ca

Under basic conditions, 3-sulfolene derivatives can undergo isomerization of the double bond. researchgate.net For 3-sulfolene, base catalysis can establish an equilibrium with the more reactive 2-sulfolene isomer. The presence of the electron-withdrawing carboxyl group at the C3 position would likely influence the position of this equilibrium for this compound.

The sulfone group itself can undergo transformation. A key reaction of sulfones is reductive desulfonylation, where the C-SO₂-C group is eliminated to form a carbon-carbon double bond. This is the principle behind the Ramberg-Bäcklund reaction. uoguelph.ca In the case of this compound, this would be a destructive process leading to the fragmentation of the ring. The parent compound, 3-sulfolene, is well-known for its reversible cheletropic reaction where it decomposes to 1,3-butadiene (B125203) and sulfur dioxide upon heating. wikipedia.org

Finally, the sulfone functional group is often employed in medicinal chemistry as a bioisostere, capable of mimicking other functional groups like ketones or amides in interactions with biological targets. uvic.ca Its ability to engage in hydrogen bonding and dipole-dipole interactions makes it a valuable component in drug design. uvic.ca

Mechanistic Investigations and Reaction Dynamics

Mechanistic Pathways of Carboxylation Reactions

The synthesis of 3-sulfolene-3-carboxylic acid can be achieved through the base-catalyzed reaction of 3-sulfolene (B121364) with carbon dioxide. wikipedia.org This transformation proceeds under a pressure of 3 bar and results in a 45% yield of the target carboxylic acid. wikipedia.org The mechanism involves the deprotonation of 3-sulfolene at the C-2 position, facilitated by the electron-withdrawing sulfone group which increases the acidity of these protons. thieme-connect.com The resulting carbanion then acts as a nucleophile, attacking a molecule of carbon dioxide to form the carboxylate, which is subsequently protonated to yield this compound.

The electron-withdrawing nature of the sulfone group in the 3-sulfolene framework is a key factor, significantly increasing the acidity of the protons at the 2-position and enabling the formation of a nucleophilic anion for subsequent reactions. thieme-connect.com

Elucidation of Diels-Alder Reaction Mechanisms

3-Sulfolene and its derivatives are widely recognized as stable precursors for 1,3-dienes, which are generated in situ for Diels-Alder reactions. wikipedia.orgcerritos.eduyoutube.comquizlet.comgoogle.com The thermal decomposition of 3-sulfolene is a retro-cheletropic reaction that yields 1,3-butadiene (B125203) and sulfur dioxide. cerritos.edud-nb.info This process is characterized by a concerted mechanism involving a cyclic transition state with six electrons, avoiding the formation of intermediates. cerritos.edu The in-situ generation of the diene is advantageous as it minimizes the handling of gaseous 1,3-butadiene and reduces the formation of polymeric byproducts. cerritos.eduyoutube.com

The Diels-Alder reaction itself is a [4+2] cycloaddition, a type of pericyclic reaction that proceeds through a concerted, single-step mechanism. upenn.eduwikipedia.org This is supported by the stereospecificity of the reaction, where the cis-conformation of the diene reacts to form products with cis-stereochemistry. google.comupenn.edualfredstate.edu The reaction involves a stabilized transition state, and the high temperatures often required provide the necessary activation energy for both the thermal cracking of the sulfolene and the subsequent cycloaddition. youtube.com For instance, the reaction of 3-sulfolene with maleic anhydride (B1165640) in boiling xylene produces cis-4-cyclohexene-1,2-dicarboxylic anhydride with yields up to 90%. wikipedia.org

Derivatives of 3-sulfolene, such as those with silyl (B83357) or bromo substitutions, also serve as diene precursors in Diels-Alder reactions without the need to isolate the diene intermediates. researchgate.net A furan-fused 3-sulfolene has been shown to act as a bis-diene, where the 3-sulfolene moiety reacts first, and its desulfonylation facilitates the subsequent Diels-Alder reaction of the furan (B31954) part. rsc.org

Table 1: Key Mechanistic Aspects of Diels-Alder Reactions Involving 3-Sulfolene

| Feature | Description |

|---|---|

| Diene Generation | In-situ via thermal retro-cheletropic reaction of 3-sulfolene. cerritos.eduyoutube.com |

| Reaction Type | [4+2] Cycloaddition (Pericyclic). upenn.eduwikipedia.org |

| Mechanism | Concerted, single-step, with a cyclic transition state. cerritos.eduupenn.edu |

| Stereospecificity | Retention of diene and dienophile stereochemistry. google.comupenn.edu |

| Key Intermediate | No discrete intermediates are formed in the cycloaddition step. cerritos.edu |

Mechanistic Studies of C-H Activation and Heteroannulations

Recent studies have demonstrated that derivatives of this compound can participate in rhodium(III)-catalyzed heteroannulation reactions. researchgate.netresearchgate.net These transformations proceed through the activation of a C(sp²)–H bond on the sulfolene ring. researchgate.netresearchgate.net The general mechanism for such C-H activation reactions involves the formation of a cyclometalated intermediate. beilstein-journals.orgmdpi.comscielo.br In the case of hydroxamates derived from this compound, the reaction with alkynes involves a sequence of C–H bond activation, alkyne insertion, and aza-Michael addition under oxidant-free conditions. researchgate.net

The catalytic cycle is typically initiated by the coordination of the substrate to the metal center, followed by the cleavage of the C-H bond to form a metallacycle. scielo.br Subsequent steps involve the insertion of a coupling partner (like an alkyne) and reductive elimination to yield the final product and regenerate the catalyst. beilstein-journals.org These rhodium-catalyzed reactions provide a direct method for synthesizing diversely substituted pyridones and pyridines fused to the sulfolene ring. researchgate.net The scope of these C-H functionalization reactions has been extended to include sulfolenes, opening pathways to valuable heterocyclic compounds. researchgate.net

Computational Analysis of Reaction Intermediates and Transition States

Density Functional Theory (DFT) calculations have become an invaluable tool for investigating the mechanisms of reactions involving sulfolene derivatives. nih.govmdpi.com These computational studies provide insights into the energies of transition states and intermediates, helping to elucidate reaction pathways. nih.govwayne.edu For example, DFT studies on the S-alkylation of sulfenic acid anions, which are structurally related to sulfolene derivatives, have been used to assess the role of nearby functional groups in directing the reaction. nih.gov Such calculations can model transition state free energies and help understand factors like entropic barriers. nih.gov

In the context of Diels-Alder reactions, computational screening of solvents using models like SMD (Solvation Model based on Density) can help predict reactivity trends and optimize reaction conditions. researchgate.net For the cheletropic reaction of dienes with sulfur dioxide, computational analysis has been used to study activation energies and the thermodynamic stability of the resulting sulfolene products. researchgate.net DFT calculations have also been employed to investigate the role of solvent coordination to metal catalysts in influencing the selectivity of cross-coupling reactions, highlighting the importance of considering dispersion forces in such models. rsc.org

Table 2: Applications of Computational Analysis in Sulfolene Chemistry

| Area of Study | Computational Method | Key Findings |

|---|---|---|

| S-Alkylation Reactions | DFT (B3LYP/6-311++G(d,p)) | Assessed the role of proximal groups in directing alkylation and reducing entropic barriers. nih.gov |

| Diels-Alder Reactions | SMD Model | Screened solvents to predict reactivity trends and optimize reaction kinetics. researchgate.net |

| Cheletropic Reactions | DFT | Calculated activation energies and thermodynamic stability of sulfolene products. researchgate.net |

| Catalytic Cross-Coupling | DFT with Dispersion | Revealed the importance of solvent coordination to the metal catalyst in determining selectivity. rsc.org |

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the rate and selectivity of reactions involving 3-sulfolene and its derivatives. In Diels-Alder reactions, polar solvents are known to increase the reaction rate. nih.gov For instance, the rate of the cheletropic cycloaddition to form 3-sulfolenes is faster in more polar solvents like methanol (B129727) compared to nonpolar solvents like benzene. nih.gov Conversely, the reverse reaction, the cycloelimination, is slower in more polar solvents. nih.gov This suggests that the formation of 3-sulfolenes is favored in polar media.

The use of high-boiling solvents like xylene is common in Diels-Alder reactions involving 3-sulfolene, as the high temperature facilitates the thermal decomposition of the sulfolene to generate the diene in situ. youtube.comalfredstate.edu In some cases, a mixed solvent system is employed for recrystallization to effectively isolate the product. youtube.comquizlet.com

In decarboxylation reactions, the solvent effect can be dramatic, with reaction rates spanning several orders of magnitude between protic and dipolar aprotic solvents. nih.govcodessa-pro.com This is attributed to the differential solvation of the reactant anion, with poorer solvation in aprotic solvents leading to significant rate enhancements. nih.gov For Diels-Alder reactions, multiparameter linear solvation energy relationships have been used to analyze solvent effects, indicating that factors like the solvent's hydrogen bond donation ability can influence reactivity and selectivity, depending on the nature of the dienophile. rsc.org

Derivatives and Analogues of 3 Sulfolene 3 Carboxylic Acid

Synthesis and Characterization of Esters and Amides of 3-Sulfolene-3-carboxylic Acid

The carboxylic acid group of this compound is readily converted into ester and amide derivatives through standard organic transformations. scribd.comlibretexts.orgcuny.eduuomustansiriyah.edu.iq These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol or amine. libretexts.orgsinica.edu.tw

Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org Alternatively, the acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) before treatment with an alcohol. sinica.edu.tw A notable example is Methyl 3-sulfolene-3-carboxylate, also known as this compound methyl ester, which is a stable, crystalline solid. tcichemicals.com

Amide synthesis follows similar pathways, where ammonia (B1221849) or a primary/secondary amine serves as the nucleophile. scribd.comlibretexts.org A particularly interesting class of amide derivatives are hydroxamates, which are synthesized from the parent carboxylic acid. researchgate.net These hydroxamates of this compound have proven to be valuable precursors in transition-metal-catalyzed reactions for constructing more complex heterocyclic systems. researchgate.netresearchgate.net The synthesis and characterization of these derivatives are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.netnih.gov

| Derivative Type | Specific Example | Synthesis Method | Significance/Application | Reference |

|---|---|---|---|---|

| Ester | Methyl 3-sulfolene-3-carboxylate | Esterification of the carboxylic acid with methanol (B129727). | A stable, isolable derivative. | tcichemicals.com |

| Amide (Hydroxamate) | N-alkoxy-3-sulfolene-3-carboxamide | Condensation of the carboxylic acid with a hydroxylamine (B1172632) derivative. | Key precursor for Rhodium(III)-catalyzed heteroannulations. | researchgate.net |

Introduction of Diverse Substituents onto the Sulfolene Ring System

The sulfolene ring itself can be functionalized, offering pathways to a wide array of substituted derivatives. The electron-withdrawing nature of the sulfone group significantly influences the reactivity of the ring's C-H bonds, enabling various substitution strategies. researchgate.net

The protons at the C2 and C5 positions of the 3-sulfolene (B121364) ring are acidic due to the adjacent sulfone group, allowing for deprotonation by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction to introduce substituents at the 2-position. researchgate.net Bases like n-butyllithium and sodium hydride have been successfully employed for this purpose.

Aryl groups can be introduced onto the sulfolene skeleton using transition metal catalysis. One notable method is the rhodium-catalyzed asymmetric arylation. researchgate.net This reaction can proceed with either 3-sulfolene or its isomer, 2-sulfolene, which exists in equilibrium under the basic reaction conditions. researchgate.net The use of a chiral rhodium catalyst allows for the synthesis of chiral 3-arylsulfolanes with high enantioselectivity. Another approach for functionalization at the 2-position is the Stille coupling, which involves a 2-stannyl-3-sulfolene intermediate reacting with vinyl iodides.

| Strategy | Key Reagents | Position of Substitution | Description | Reference |

|---|---|---|---|---|

| Alkylation | n-Butyllithium or NaH, followed by an alkyl halide | C2-position | Deprotonation at the alpha-carbon to the sulfone group creates a nucleophile for reaction with electrophiles. | |

| Asymmetric Arylation | Arylboronic acid, chiral rhodium catalyst, KOH | C3-position (of the resulting sulfolane) | Base-catalyzed isomerization to 2-sulfolene followed by rhodium-catalyzed conjugate addition of the aryl group. | researchgate.net |

| Stille Coupling | n-BuLi, Tributylstannyl chloride, then a vinyl iodide and Pd catalyst | C2-position | Formation of a stannylated sulfolene intermediate followed by palladium-catalyzed cross-coupling. |

Halogenation provides a direct method for functionalizing the sulfolene ring. For instance, 3-sulfolene reacts with bromine in an aqueous solution to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide, effectively adding a bromine atom to each carbon of the original double bond. wikipedia.org This dibromide can be a precursor to other derivatives; for example, dehydrobromination can lead to the highly reactive thiophene-1,1-dioxide. wikipedia.org While the direct halogenation of this compound is not extensively detailed, the principles of halogen addition to the double bond are applicable. The Hell–Volhard–Zelinski reaction, a common method for the α-halogenation of carboxylic acids, is not directly applicable as it requires an α-hydrogen, which this compound lacks. chemistrysteps.com

Functional group interconversions allow for the transformation of one derivative into another, expanding the molecular diversity accessible from a single precursor. A powerful example involves the hydroxamate derivatives of this compound. researchgate.net These amides can be transformed into diversely substituted pyridones through rhodium-catalyzed annulation reactions. The resulting pyridones can then undergo further functional group manipulations to yield pyridines fused to the sulfolene ring. researchgate.netresearchgate.net

Alkylation and Arylation Strategies

Bicyclic and Polycyclic Systems Incorporating the this compound Moiety

The this compound scaffold serves as a key component in the synthesis of more complex bicyclic and polycyclic molecules. researchgate.net A prominent strategy involves using the hydroxamate derivatives in rhodium(III)-catalyzed C(sp²)-H bond activation and heteroannulation reactions. researchgate.netresearchgate.net Both intramolecular and intermolecular versions of this reaction with alkynes provide straightforward access to pyridone rings fused to the sulfolene framework. researchgate.net These fused systems are valuable as they can act as precursors to pyridine (B92270) ortho-quinodimethanes after the thermal extrusion of sulfur dioxide. researchgate.net

Other methods, primarily starting with the parent 3-sulfolene, have been developed to create bicyclic systems, and these strategies could potentially be adapted for carboxylic acid derivatives. These include tandem reaction cascades, such as the base-promoted reaction of 3-sulfolene with bis-vinyl ketones, which generates a [3.3.0] bicyclic system through a sequence of 1,2-addition and anionic oxy-Cope rearrangement steps. researchgate.netuvic.ca Dipolar cycloaddition reactions have also been employed to construct bicyclic sulfolenes. researchgate.net

Analogues with Modified Ring Structures or Heteroatoms

The development of analogues of this compound where the core five-membered sulfone ring is altered is not extensively documented in the surveyed literature. The primary focus of synthetic efforts has been on the derivatization of the existing 2,5-dihydrothiophene-1,1-dioxide ring system rather than its fundamental modification. researchgate.net The synthesis of analogues with different ring sizes, such as six-membered sultones (cyclic sulfonate esters), or those containing different heteroatoms in the ring (e.g., selenium instead of sulfur), represents a less explored area of chemical space. While many complex molecules, such as norcantharimide analogues, have been synthesized from 3-sulfolene, they typically retain the original five-membered ring in some form. researchgate.net The exploration of modified ring structures could yield novel compounds with unique chemical and physical properties, marking a potential avenue for future research.

Applications of 3 Sulfolene 3 Carboxylic Acid in Advanced Organic Synthesis

Precursor to Functionalized 1,3-Butadienes and Dienophiles

3-Sulfolene-3-carboxylic acid serves as a stable and convenient precursor for highly functionalized 1,3-butadienes, which are valuable reagents in cycloaddition reactions. tandfonline.comresearchgate.net The sulfolene structure masks the reactive diene, allowing for its in situ generation under specific reaction conditions, thereby avoiding the handling of potentially volatile and unstable dienes. wikipedia.orggoogle.comupenn.edu

Generation of 1,3-Butadiene-2-carboxylic Acid for Cycloadditions

A straightforward, one-pot synthesis of this compound is achieved through the carboxylation of 3-sulfolene (B121364) with carbon dioxide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeding with high conversion. tandfonline.com This product is a stable precursor to 1,3-butadiene-2-carboxylic acid. tandfonline.com Upon heating, this compound undergoes a retro-cheletropic reaction, releasing sulfur dioxide and generating the highly reactive 1,3-butadiene-2-carboxylic acid. This in situ generated diene can then readily participate in Diels-Alder reactions with various dienophiles. tandfonline.comthieme-connect.com

This methodology provides an efficient route to cyclohexene (B86901) derivatives. For instance, the reaction of in situ generated 1,3-butadiene-2-carboxylic acid with electron-deficient olefins, such as maleic anhydride (B1165640), results in excellent yields of the corresponding Diels-Alder adducts. thieme-connect.com The thermal decomposition of 3-sulfolene is a key step, ensuring the exclusive formation of the required cis-conformation of the diene for the cycloaddition to proceed. google.com

Table 1: Diels-Alder Reactions using in situ generated 1,3-Butadiene-2-carboxylic Acid

| Dienophile | Product | Yield | Reference |

| Maleic anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride derivative | Excellent | thieme-connect.com |

| Various electron-deficient olefins | Corresponding Diels-Alder adducts | High | tandfonline.com |

Role in "Click and Release" Strategies

The concept of "click and release" involves a reaction that proceeds under mild, biocompatible conditions to release a specific molecule. The extrusion of sulfur dioxide from sulfolene derivatives is a key example of a reaction used in this approach. researchgate.net While direct examples of this compound in complex drug delivery "click and release" systems are emerging, the fundamental principle of releasing a functionalized diene through a clean, thermally induced extrusion of SO2 aligns with this strategy. researchgate.netnih.gov This controlled release is valuable for the in situ generation of reactive intermediates in synthetic sequences. researchgate.net

Building Block for Heterocyclic Compound Synthesis

This compound and its derivatives are versatile building blocks for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen and sulfur. researchgate.netmdpi.comorganic-chemistry.org

Access to Diversely Substituted Pyridones and Pyridines

Hydroxamates derived from this compound are key substrates in rhodium(III)-catalyzed C(sp²)–H bond activation and heteroannulation reactions with alkynes. researchgate.netresearchgate.net This powerful transformation provides a direct route to diversely substituted pyridones fused to a sulfolene ring. researchgate.netresearchgate.net The reaction proceeds via functionalization of the vinylic C(sp²)–H and N–H bonds with a concurrent N–O bond cleavage in a redox-neutral process. researchgate.net

These sulfolenyl-pyridones can be further functionalized. For example, they can be converted into the corresponding sulfolene-pyridines. researchgate.netresearchgate.net This approach allows for the construction of complex, multi-ring systems with a high degree of substitution. semanticscholar.org

Table 2: Synthesis of Pyridones from this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| O-(ω-alkynyl) hydroxamate of this compound | - (intramolecular) | [Cp*RhCl₂]₂, CsOAc | Sulfolenyl-pyridone | 81% | researchgate.net |

| Hydroxamate of this compound | Alkynes (intermolecular) | Rhodium(III) catalyst | Substituted pyridones | - | researchgate.net |

Generation of Pyridine (B92270) ortho-Quinodimethanes

The sulfolene-pyridines synthesized from this compound serve as stable precursors to highly reactive pyridine ortho-quinodimethanes. researchgate.net By subjecting the sulfolene-fused pyridines to microwave irradiation, a cheletropic elimination of sulfur dioxide is induced. researchgate.net This process generates the transient pyridine ortho-quinodimethane intermediates, which can be trapped in situ for further synthetic transformations, enabling the construction of complex polycyclic aromatic systems containing a pyridine ring. researchgate.net

Synthesis of other Nitrogen- and Sulfur-Containing Heterocycles

The reactivity of the double bond in 3-sulfolene derivatives, including the carboxylic acid, allows for its participation in various cycloaddition and annulation reactions to form other heterocyclic systems. researchgate.netthieme-connect.com For instance, 3-sulfolene can undergo [2+3] cycloadditions with arylnitrile oxides to produce isoxazolines fused to the sulfolene ring. researchgate.net Subsequent cleavage and dehydration of these isoxazolines can yield 3-aroyl-3-sulfolenes. researchgate.net

Furthermore, the core sulfolene ring, a sulfur-containing heterocycle itself, can be incorporated as a structural motif in biologically active molecules. researchgate.netthieme-connect.com The functionalization provided by the carboxylic acid group on the 3-sulfolene ring offers a handle for further synthetic modifications, expanding the scope of accessible nitrogen- and sulfur-containing heterocyclic structures. thieme-connect.commdpi.comorganic-chemistry.org

Intermediate for Complex Organic Molecule Synthesis

The bifunctional nature of this compound allows it to serve as a key intermediate in the synthesis of a variety of complex organic molecules. Its derivatives are particularly useful in sophisticated, metal-catalyzed cross-coupling reactions and as stable precursors for highly reactive dienes used in cycloaddition reactions.

One of the notable advanced applications involves the use of its derivatives in rhodium-catalyzed reactions. researchgate.net Hydroxamates derived from this compound can participate in rhodium(III)-catalyzed intra- and intermolecular heteroannulation reactions with alkynes. researchgate.net These processes, which proceed through the activation of a C(sp²)–H bond, provide a direct pathway to diversely substituted pyridones and pyridines that are fused to the sulfolene ring. researchgate.net The resulting complex heterocyclic structures can be further modified; for instance, the sulfolene moiety can undergo a cheletropic elimination of sulfur dioxide under microwave irradiation to generate pyridine ortho-quinodimethanes, which are valuable intermediates in their own right. researchgate.net

Furthermore, this compound functions as a stable, solid precursor for 2-carboxy-1,3-butadiene, a highly reactive diene. This diene can be generated in situ by the thermal extrusion of sulfur dioxide, avoiding the need to handle a volatile and reactive species. The generated diene is immediately available to participate in reactions, most notably the Diels-Alder reaction, to construct complex cyclic and polycyclic systems, such as anthracene (B1667546) diacids.

The methyl ester of the acid, Methyl 3-sulfolene-3-carboxylate, is also recognized as a crucial intermediate for synthesizing fine chemicals, including pharmaceuticals and agrochemicals, where it contributes to more efficient production processes. chemimpex.com Its stability and reactivity are advantageous for reactions that demand precise control, making it a key ingredient for developing chiral intermediates and other complex molecules essential to the pharmaceutical industry. chemimpex.com

| Derivative Type | Reaction Type | Key Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|---|

| Hydroxamate Esters | Rhodium-Catalyzed Heteroannulation | [Cp*RhCl2]2, CsOAc, Alkynes | Substituted Pyridones, Fused Pyridines | researchgate.net |

| Carboxylic Acid | In situ Diene Generation / Diels-Alder | Heat (for SO2 extrusion), Dienophiles | Cyclic & Polycyclic Carboxylic Acids | |

| Methyl Ester | General Organic Synthesis | Various | Pharmaceuticals, Agrochemicals, Chiral Intermediates | chemimpex.com |

Applications in Polymer Chemistry for Specialty Polymers

In addition to its role in small molecule synthesis, this compound and its derivatives are identified as valuable building blocks in polymer chemistry. chemimpex.com Specifically, its methyl ester, Methyl 3-sulfolene-3-carboxylate, is utilized in the development of specialty polymers. chemimpex.com The incorporation of this monomer can impart unique properties to the resulting materials, such as improved thermal stability and chemical resistance, which are highly sought after in demanding industrial applications, including the automotive and electronics sectors. chemimpex.com

While the polymerization of the parent compound, 3-sulfolene, has been known for some time, the functionalization with a carboxylic acid or ester group opens new avenues for polymer design. handwiki.org The carboxylic acid group provides a site for various chemical modifications and can influence the polymer's solubility, adhesion, and reactivity. It allows the sulfolene-containing monomer to be incorporated into polymers like polyesters or polyamides through condensation polymerization. In this type of polymerization, the carboxylic acid group (or its ester derivative) can react with a co-monomer containing alcohol or amine groups to form the polymer chain.

The sulfone ring within the monomer unit contributes to the thermal stability of the polymer backbone. The ability of the sulfolene ring to undergo a retro-cheletropic reaction (releasing sulfur dioxide) at elevated temperatures could also be exploited to create thermally degradable or modifiable polymers. While detailed examples of specific polymers derived exclusively from this compound are not extensively documented in widely available literature, its potential as a functional monomer is clear. It offers a pathway to innovative materials with tailored properties for advanced applications. chemimpex.com

| Structural Feature | Potential Polymerization Route | Anticipated Polymer Property | Potential Application Area | Reference |

|---|---|---|---|---|

| Carboxylic Acid / Ester Group | Condensation Polymerization (with diols/diamines) | Formation of Polyesters/Polyamides, Adhesion, Functional Handle | Coatings, Adhesives, Specialty Resins | chemimpex.comsavemyexams.com |

| Sulfone Ring | N/A (part of monomer backbone) | Enhanced Thermal Stability, Chemical Resistance | Automotive, Electronics, High-Performance Materials | chemimpex.com |

| Sulfolene Double Bond | Addition Polymerization (less common) | Potential for cross-linking or post-polymerization modification | Thermosets, Modified Polymers |

Computational and Theoretical Studies on 3 Sulfolene 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. Studies on derivatives of 3-sulfolene-3-carboxylic acid have utilized DFT to elucidate complex reaction mechanisms.

For instance, DFT calculations have been instrumental in studying the rhodium(III)-catalyzed heteroannulations of hydroxamates derived from this compound. researchgate.net These calculations revealed that the nature of the substituent on the hydroxamate (N-methoxy and N-acyloxy groups) plays a critical role in the oxidation state of the metal catalyst. researchgate.net The theoretical models demonstrated that these groups are capable of oxidizing Rh(III) to Rh(V), a key step in the catalytic cycle. researchgate.net This highlights how DFT can unravel subtle electronic effects that govern the reactivity and outcome of a reaction.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. gatech.edu The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. gatech.edu

While FMO analysis is a standard component of computational studies on reactivity, specific FMO data, such as HOMO-LUMO energy values and their corresponding orbital distributions for the parent compound this compound, are not detailed in the available research. Such an analysis would be valuable for predicting its behavior in various chemical reactions, including cycloadditions and nucleophilic/electrophilic substitutions.

The analysis of reaction energetics involves calculating the energy of reactants, products, intermediates, and transition states to map out a reaction's potential energy surface. This provides crucial information about the feasibility of a reaction (thermodynamics) and its rate (kinetics).

In the context of the Rh(III)-catalyzed reactions of this compound derivatives, DFT calculations were used to investigate the mechanism and stability of key intermediates. researchgate.net The study explored the effect of different oxidative groups on the catalytic process. researchgate.net The calculations indicated that the stability of the metal imido intermediate is a controlling factor in whether the oxidation of the metal center occurs, which is essential for the subsequent C-H activation and annulation steps. researchgate.net By comparing the energy profiles of different pathways, researchers can predict which reaction is more likely to occur, guiding the design of more efficient synthetic protocols.

Table 1: DFT Study on Metal-Catalyzed Reactions of Amide Derivatives

| Catalyst Metal | Oxidizing Group | Outcome | Computational Finding |

|---|---|---|---|

| Ru(II) | N-methoxy, N-acyloxy | Oxidation to Ru(IV) | Oxidation is favorable |

| Rh(III) | N-methoxy, N-acyloxy | Oxidation to Rh(V) | Oxidation is favorable |

| Pd(II) | N-methoxy, N-acyloxy | No oxidation to Pd(IV) | Cyclo-Pd(II) intermediate is not oxidized |

Data sourced from a systematic investigation on N-alkoxyamides and N-acyloxyamides. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations of this compound Transformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe conformational changes, solvation effects, and the dynamics of molecular interactions. MD simulations are particularly useful for understanding the behavior of molecules in solution or their interaction with biological macromolecules.

Currently, there are no specific molecular dynamics simulation studies in the searched literature that focus on the transformations of this compound. Such simulations could provide valuable insights, for example, into the conformational flexibility of the sulfolene ring, the hydration structure around the carboxylic acid group, and the dynamics of its interaction with other reactants or catalysts in a solvent environment.

Quantum Mechanical Investigations into Reaction Mechanisms

Quantum mechanical (QM) methods, including DFT, are fundamental to investigating reaction mechanisms at the atomic level. They allow for the precise characterization of pathways that connect reactants to products via transition states.

A key application of QM investigations for a derivative of this compound is seen in the study of its Rh(III)-catalyzed C-H activation and heteroannulation with alkynes. researchgate.net The proposed mechanism, supported by DFT calculations, involves several steps: C-H bond activation, migratory insertion of the alkyne, and reductive elimination. The QM calculations provided evidence for the role of the N-O bond in the hydroxamate derivative as an internal oxidant, facilitating the catalytic cycle. researchgate.net This detailed mechanistic understanding, derived from quantum mechanics, is crucial for optimizing reaction conditions and expanding the scope of the transformation to synthesize complex heterocyclic structures like pyridones and pyridines fused to the sulfolene ring. researchgate.net

Conformation Analysis and Spectroscopic Prediction

Conformation analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Computational methods can predict the most stable conformers and calculate various spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) for each. Comparing these predicted spectra with experimental data is a powerful way to validate the computed structures.

While the synthesis of this compound has been reported, dedicated computational studies on its conformational landscape and predicted spectroscopic properties are not available in the reviewed literature. Such an analysis would be beneficial for understanding its structural preferences, which can influence its reactivity and interactions with other molecules.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for 3-Sulfolene-3-carboxylic Acid Transformations

The development of new catalytic systems is pivotal for unlocking the full synthetic potential of this compound and its derivatives. A significant area of emerging research involves the use of transition-metal catalysts to achieve transformations that are otherwise challenging.

Recent studies have demonstrated the utility of rhodium(III)-catalyzed reactions involving derivatives of this compound. researchgate.netresearchgate.net Specifically, hydroxamates derived from the parent acid can undergo both intra- and intermolecular heteroannulations with alkynes. researchgate.net These reactions proceed through a C(sp²)−H bond activation mechanism, a highly sought-after strategy in modern organic synthesis for its atom and step economy. researchgate.net This catalytic approach provides a direct route to diversely substituted pyridones and pyridines that are fused to the sulfolene ring. researchgate.net The use of a directing group, such as a hydroxamate, is crucial for enabling the catalyst to selectively activate the C-H bond adjacent to the carboxyl group. researchgate.netresearchgate.net

Beyond rhodium, other noble metals are being explored. Palladium cross-coupling chemistry has been applied to 3-sulfolene (B121364) derivatives, indicating the potential for similar catalytic systems to be adapted for this compound. thieme-connect.com Furthermore, molybdenum hexacarbonyl has been used to catalyze the ring-opening of isoxazoline-fused sulfolenes, which are derived from 1,3-dipolar cycloadditions with 3-sulfolene, to produce 3-carbonyl-3-sulfolenes. thieme-connect.com

| Catalytic System | Transformation Type | Key Findings | Reference |

|---|---|---|---|

| Rhodium(III) Complexes | C(sp²)−H Activation / Heteroannulation | Enables synthesis of fused pyridones and pyridines from hydroxamate derivatives and alkynes. | researchgate.netresearchgate.net |

| Palladium Complexes | Cross-Coupling Reactions | Demonstrated with sulfolene derivatives, suggesting applicability for C-C bond formation with the carboxylic acid. | thieme-connect.com |

| Molybdenum Hexacarbonyl | Ring-Opening of Isoxazolines | Catalyzes the formation of 3-carbonyl-3-sulfolenes from cycloaddition adducts. | thieme-connect.com |

Sustainable Synthesis Approaches for this compound

The pursuit of green and sustainable chemical processes is a major driver in modern chemistry. Research into the synthesis of this compound is increasingly focused on improving its environmental footprint.

A key sustainable method for its synthesis is the base-catalyzed reaction of 3-sulfolene with carbon dioxide . wikipedia.org This reaction utilizes CO2, an abundant and renewable C1 feedstock, directly incorporating it to form the carboxylic acid functionality. wikipedia.org The process, which can be catalyzed by bases such as 1,8-Diazabicycloundec-7-ene (DBU) at moderate pressures, represents an atom-economical approach to the molecule's synthesis. wikipedia.org The direct use of CO2 as a reagent aligns with the principles of green chemistry by converting a greenhouse gas into a value-added chemical. beilstein-journals.orgeuropa.eu

Future research is likely to focus on optimizing the carboxylation reaction with CO2, potentially through the development of more efficient and recyclable catalysts or the use of electrochemical methods, which can offer an alternative energy-efficient pathway for CO2 fixation into organic molecules. beilstein-journals.org

Exploration of New Reactivity Modes and Synthetic Applications

Beyond its traditional role as a masked diene, researchers are actively exploring new ways to harness the reactivity of the this compound scaffold.

A prominent example is the exploitation of C(sp²)−H bond functionalization . As mentioned, rhodium(III) catalysis can activate the C-H bond at the C2 position when directed by a suitable group like a hydroxamate. researchgate.net This mode of reactivity, which was previously unexplored for the sulfolene class of alkenes, opens the door to a wide range of annulation reactions. researchgate.net The resulting fused heterocyclic products are valuable scaffolds in medicinal chemistry. researchgate.net Furthermore, these products can serve as precursors to pyridine (B92270) ortho-quinodimethanes via the subsequent cheletropic elimination of sulfur dioxide under microwave irradiation, demonstrating a multistep synthetic sequence based on a novel reactivity mode. researchgate.net

Another area of exploration is 1,3-dipolar cycloaddition reactions . The double bond in 3-sulfolene acts as a dipolarophile, reacting with 1,3-dipoles like arylnitrile oxides to form fused isoxazoline (B3343090) rings. thieme-connect.com This provides a pathway to complex bicyclic systems that retain the sulfone group.

The acidity of the protons at the C2 and C5 positions, enhanced by the electron-withdrawing sulfone group, allows for deprotonation followed by alkylation, providing access to a variety of multi-substituted 3-sulfolenes. thieme-connect.com While this reactivity is known for the parent 3-sulfolene, its systematic exploration with the carboxylic acid derivative could yield a library of novel functionalized building blocks. However, it is noted that some standard reactions, like Fisher esterification of the carboxylic acid, have proven to be problematic, indicating that the unique electronic nature of the molecule requires tailored synthetic approaches.

| Reactivity Mode | Description | Synthetic Application | Reference |

|---|---|---|---|

| C(sp²)−H Activation | Directed activation of the C-H bond at the C2 position of the sulfolene ring. | Synthesis of fused pyridones and pyridines. | researchgate.net |

| 1,3-Dipolar Cycloaddition | The C=C double bond acts as a 2π component in cycloadditions with 1,3-dipoles. | Formation of bicyclic fused heterocycles like isoxazolines. | thieme-connect.com |

| Cheletropic Elimination | Thermal or microwave-assisted extrusion of SO2 from reaction products. | Generation of reactive intermediates like pyridine ortho-quinodimethanes. | researchgate.net |

Advanced Materials Science Applications Beyond Established Polymer Synthesis

The unique combination of a rigid heterocyclic sulfone and a reactive carboxylic acid group makes this compound an attractive candidate for the development of advanced materials with novel properties.

An emerging and significant application is its use as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . mun.cad-nb.infowikipedia.org MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. d-nb.infowikipedia.org The carboxylic acid group can coordinate to metal ion clusters, incorporating the sulfolene moiety into the framework's structure. Research has explored incorporating a butadiene-sulfone functional group into MOFs like MOF-808 to study the potential for a reversible cheletropic reaction with sulfur dioxide within the pores for sequestration applications. mun.ca Although this specific chemical reaction was not observed in the initial study, the investigation highlights the potential of using this compound to design MOFs with specific functionalities for capturing or reacting with small gas molecules. mun.ca MOFs decorated with free carboxylic acid groups have also been studied for their metal capture and dye adsorption properties. rsc.org

Beyond MOFs, derivatives like Methyl 3-sulfolene-3-carboxylate are being investigated for the creation of specialty polymers with enhanced thermal stability and chemical resistance, properties valuable in the electronics and automotive industries. While this involves polymer synthesis, the focus is on "advanced" or "specialty" materials that go beyond commodity plastics. The sulfolene motif itself is increasingly being incorporated into molecules designed for biological applications, suggesting future research into biocompatible materials or drug-delivery systems. thieme-connect.com There is also exploratory research into its potential for environmental remediation, such as the degradation of pollutants, and as a precursor in the flavor and fragrance industry.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Sulfolene |

| Carbon dioxide |

| Butadiene |

| Sulfur dioxide |

| Diazomethane |

| Pyridone |

| Pyridine |

| Molybdenum hexacarbonyl |

| 3-Carbonyl-3-sulfolene |

| 1,8-Diazabicycloundec-7-ene (DBU) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Pyridine ortho-quinodimethane |

| Arylnitrile oxide |

Conclusion

Summary of Key Research Advances

Research into 3-Sulfolene-3-carboxylic acid has led to significant advancements in synthetic chemistry. A notable development is the establishment of a one-pot synthesis method for the compound. tandfonline.com The carboxylation of 3-sulfolene (B121364) using carbon dioxide and a non-nucleophilic base like 1,8-Diazabicyclo[11.1.0]undec-7-ene (DBU) has been shown to achieve conversions greater than 90%. tandfonline.com This efficient process has made this compound, a stable precursor to 1,3-butadiene-2-carboxylic acid, more accessible for further applications. tandfonline.com

Furthermore, recent studies have expanded the utility of its derivatives in sophisticated catalytic processes. researchgate.net Hydroxamates derived from this compound have been successfully employed in rhodium(III)-catalyzed C(sp²)–H bond activation and heteroannulation reactions with alkynes. researchgate.net This methodology provides a direct route to diversely substituted pyridones and pyridines fused to the sulfolene ring, which are valuable heterocyclic structures. researchgate.net These findings underscore the compound's potential in constructing complex molecular architectures. researchgate.net The broader class of 3-sulfolenes is also gaining traction as a key structural motif in molecules designed for biological applications. thieme-connect.comresearchgate.net

Outlook for this compound in Chemical Research

The future of this compound in chemical research appears promising. Its function as a stable, solid source for the in-situ generation of substituted dienes makes it a valuable reagent in cycloaddition reactions, particularly the Diels-Alder reaction. tandfonline.comthieme-connect.com This avoids the handling of volatile or unstable dienes, a common challenge in organic synthesis. thieme-connect.com The ability to functionalize the sulfolene ring and its derivatives opens up pathways to a wide array of complex molecules. researchgate.netthieme-connect.com

There is growing interest in leveraging the sulfone functional group in medicinal chemistry, where it can act as a bioisostere for other functional groups. uvic.ca As researchers continue to explore new methods for C-H functionalization and catalytic cycles, derivatives of this compound are expected to play a crucial role in the synthesis of novel heterocyclic compounds for pharmaceuticals, agrochemicals, and materials science. researchgate.netchemimpex.com The development of its derivatives, such as esters and amides, further broadens its applicability, with its methyl ester already noted for its use in creating specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com

Q & A

Basic: What are the recommended synthetic routes for 3-Sulfolene-3-carboxylic acid, and how can reaction conditions be optimized?

Answer: